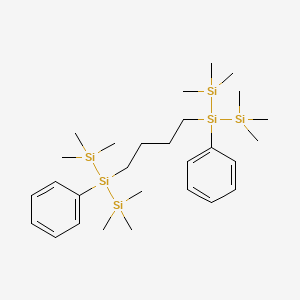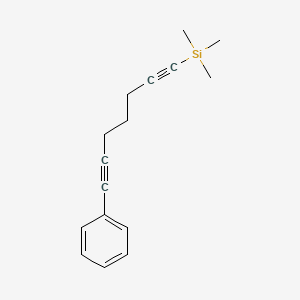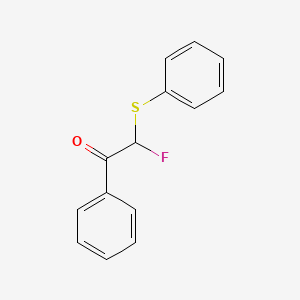
Trisilane, 2,2'-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-: is an organosilicon compound with the molecular formula C28H54Si6 . This compound is characterized by its unique structure, which includes a trisilane backbone with hexamethyl and phenyl groups attached. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of lithium . The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** is used as a precursor for the synthesis of other organosilicon compounds . It is also employed in radical reactions and hydrosilylation processes.
Biology and Medicine: The compound’s unique structure makes it useful in biological and medicinal research, particularly in the development of silicon-based drugs and biomaterials.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form bonds with various elements, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Tetrakis(trimethylsilyl)silane: This compound has a similar structure but with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silane: Another similar compound with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness: Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** is unique due to its specific arrangement of hexamethyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
| 138688-83-2 | |
Formule moléculaire |
C28H54Si6 |
Poids moléculaire |
559.2 g/mol |
Nom IUPAC |
trimethyl-[phenyl-[4-[phenyl-bis(trimethylsilyl)silyl]butyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C28H54Si6/c1-29(2,3)33(30(4,5)6,27-21-15-13-16-22-27)25-19-20-26-34(31(7,8)9,32(10,11)12)28-23-17-14-18-24-28/h13-18,21-24H,19-20,25-26H2,1-12H3 |
Clé InChI |
SOTRSOWPRUDYCT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](CCCC[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C)(C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
